1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one 1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17524551
InChI: InChI=1S/C10H14F3NO/c11-10(12,13)9(15)4-8-7-3-1-2-6(7)5-14-8/h6-8,14H,1-5H2
SMILES:
Molecular Formula: C10H14F3NO
Molecular Weight: 221.22 g/mol

1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one

CAS No.:

Cat. No.: VC17524551

Molecular Formula: C10H14F3NO

Molecular Weight: 221.22 g/mol

* For research use only. Not for human or veterinary use.

1,1,1-Trifluoro-3-{octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one -

Specification

Molecular Formula C10H14F3NO
Molecular Weight 221.22 g/mol
IUPAC Name 3-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)-1,1,1-trifluoropropan-2-one
Standard InChI InChI=1S/C10H14F3NO/c11-10(12,13)9(15)4-8-7-3-1-2-6(7)5-14-8/h6-8,14H,1-5H2
Standard InChI Key YRLBMOVQYUDSQG-UHFFFAOYSA-N
Canonical SMILES C1CC2CNC(C2C1)CC(=O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₄F₃NO, with a molecular weight of 221.22 g/mol. Its IUPAC name, 3-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-3-yl)-1,1,1-trifluoropropan-2-one, reflects its bicyclic pyrrolidine core and trifluoromethyl ketone moiety . The stereochemistry of the octahydrocyclopenta[c]pyrrole system introduces conformational rigidity, which may influence binding interactions in biological systems.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄F₃NO
Molecular Weight221.22 g/mol
CAS Number1596866-98-6
Purity (Commercial)≥95%
Lipophilicity (LogP)Estimated 2.1–2.5 (calculated)

The trifluoromethyl group enhances metabolic stability and membrane permeability, while the bicyclic scaffold contributes to three-dimensional complexity, a desirable trait in drug discovery.

Synthesis and Manufacturing

General Synthetic Approaches

Synthesis typically involves multi-step organic reactions, though detailed protocols remain proprietary. A plausible route includes:

  • Cyclization: Formation of the octahydrocyclopenta[c]pyrrole core via intramolecular aldol condensation or Diels-Alder reactions.

  • Functionalization: Introduction of the trifluoromethyl ketone group using trifluoroacetylating agents.

Challenges include controlling stereochemistry during cyclization and avoiding side reactions at the electron-deficient trifluoromethyl center. Industrial-scale production requires stringent purification to achieve ≥95% purity .

Applications in Research and Industry

Pharmaceutical Development

The compound’s ability to interact with protein kinases—enzymes critical in cellular signaling—has spurred interest in oncology and inflammatory diseases. Its trifluoromethyl group may enhance binding affinity to hydrophobic kinase pockets, while the bicyclic system provides steric bulk to improve selectivity.

AspectRecommendationSource
Personal ProtectionNitrile gloves, lab coat, safety goggles
First Aid (Skin)Wash with soap/water; seek medical attention
First Aid (Inhalation)Move to fresh air; administer oxygen if needed
StorageCool, dry place in tightly sealed containers

Future Perspectives and Research Directions

Mechanistic Studies

Elucidating the compound’s kinase inhibition profile and off-target effects is critical. Computational modeling and high-throughput screening could identify novel therapeutic targets.

Derivative Development

Structural modifications—such as replacing the ketone with an amide—could optimize pharmacokinetic properties. Hybrid molecules combining the bicyclic core with known pharmacophores are also under exploration.

Environmental Impact Assessments

While fluorinated agrochemicals offer efficacy, their persistence in ecosystems warrants studies on biodegradation and ecotoxicity.

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